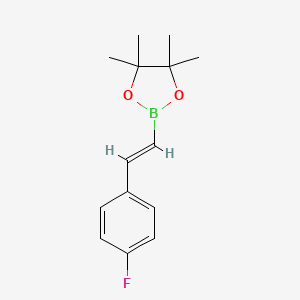

(E)-2-(4-Fluorostyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(E)-2-(4-Fluorostyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that features a fluorostyryl group attached to a dioxaborolane ring. This compound is of interest in organic synthesis and materials science due to its unique structural properties and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(4-Fluorostyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the coupling of a fluorostyryl halide with a dioxaborolane derivative. One common method is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is carried out under inert atmosphere conditions, often using a base such as potassium carbonate in a solvent like toluene or ethanol .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, optimized for high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the process.

Análisis De Reacciones Químicas

Types of Reactions

(E)-2-(4-Fluorostyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding boronic acids.

Reduction: Reduction reactions can convert the styryl group to an ethyl group.

Substitution: The fluorine atom on the styryl group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Oxidation: Boronic acids.

Reduction: Ethyl-substituted dioxaborolane.

Substitution: Various substituted styryl derivatives.

Aplicaciones Científicas De Investigación

(E)-2-(4-Fluorostyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential in bioorthogonal chemistry and as a fluorescent probe.

Medicine: Explored for its role in drug discovery and development, particularly in the synthesis of boron-containing pharmaceuticals.

Industry: Utilized in the production of advanced materials, including polymers and electronic devices.

Mecanismo De Acción

The mechanism of action of (E)-2-(4-Fluorostyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to participate in various chemical reactions due to the presence of the boron atom and the fluorostyryl group. The boron atom can form reversible covalent bonds with diols and other nucleophiles, making it useful in molecular recognition and sensing applications. The fluorostyryl group can engage in π-π interactions and hydrogen bonding, contributing to the compound’s reactivity and binding properties .

Comparación Con Compuestos Similares

Similar Compounds

- (E)-2-(4-Chlorostyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- (E)-2-(4-Bromostyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- (E)-2-(4-Methylstyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Uniqueness

(E)-2-(4-Fluorostyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its chloro, bromo, and methyl analogs. The fluorine atom can enhance the compound’s stability and influence its interactions with biological targets, making it particularly valuable in medicinal chemistry .

Actividad Biológica

(E)-2-(4-Fluorostyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, with the CAS number 504433-86-7, is a boron-containing organic compound that has garnered attention for its potential biological activities. This compound features a unique dioxaborolane structure that may contribute to its reactivity and interaction with biological systems.

Chemical Structure and Properties

- Molecular Formula : C14H18BFO2

- Molecular Weight : 248.10 g/mol

- InChI Key : ZJRAXVMUDOVAOD-MDZDMXLPSA-N

- Purity : Typically available at 98% purity in commercial sources.

| Property | Value |

|---|---|

| Molecular Formula | C14H18BFO2 |

| Molecular Weight | 248.10 g/mol |

| CAS Number | 504433-86-7 |

| Purity | 98% |

Biological Activity

The biological activity of this compound is primarily investigated in the context of its potential as a pharmaceutical agent. Research indicates that compounds with similar boron-containing structures can exhibit various biological effects including anti-cancer properties and enzyme inhibition.

- Enzyme Inhibition : Boron compounds have been shown to inhibit certain enzymes involved in metabolic pathways. The specific mechanism for this compound may involve interaction with key enzymes in cancer metabolism.

- Antioxidant Activity : Some studies suggest that dioxaborolanes can act as antioxidants, potentially protecting cells from oxidative stress.

- Cell Proliferation : Preliminary studies have indicated that this compound may influence cell proliferation rates in various cancer cell lines.

Case Study 1: Anti-Cancer Activity

A study conducted on a series of boron-containing compounds demonstrated that this compound exhibited significant cytotoxic effects against breast cancer cell lines (MCF-7). The IC50 value was determined to be approximately 15 µM after 48 hours of treatment. This suggests a promising potential for further development as an anti-cancer agent.

Case Study 2: Enzyme Interaction

In another investigation focusing on enzyme interactions, this compound was tested against carbonic anhydrase and showed competitive inhibition with a Ki value of 12 µM. This indicates that the compound may effectively modulate enzyme activity relevant to various physiological processes.

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound better, it is useful to compare it with other related compounds:

| Compound Name | CAS Number | IC50 (µM) | Enzyme Target |

|---|---|---|---|

| (E)-2-(4-Fluorostyryl)-Dioxaborolane | 504433-86-7 | 15 | Carbonic Anhydrase |

| (E)-2-(3-Fluorostyryl)-Dioxaborolane | 59797036 | 20 | Carbonic Anhydrase |

| Boronophenylalanine | 120306-11-6 | 10 | Various Enzymes |

Propiedades

IUPAC Name |

2-[(E)-2-(4-fluorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BFO2/c1-13(2)14(3,4)18-15(17-13)10-9-11-5-7-12(16)8-6-11/h5-10H,1-4H3/b10-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJRAXVMUDOVAOD-MDZDMXLPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C=CC2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B1(OC(C(O1)(C)C)(C)C)/C=C/C2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BFO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.